3-Amino-3-oxopropanoic acid
Overview
Description
Synthesis Analysis
3-Amino-3-oxopropanoic acid can be synthesized through several chemical pathways. A notable method involves the conversion from 4-acetoxyazetidin-2-one through a series of steps including ozonolysis, yielding 3-amino-4-oxopropanoic acid hydrochloride, which is a stable cyclic form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997). Another synthesis pathway is described for 3-aminonocardicinic acid (3-ANA), showcasing the versatility and reactivity of similar compounds (Hatanaka, Noguchi, & Ishimaru, 1982).
Molecular Structure Analysis
The molecular structure of 3-Amino-3-oxopropanoic acid is characterized by its α-amino acid backbone, which allows for a variety of chemical interactions and reactions. This structure is pivotal in its reactivity and utility as a chemical intermediate. Studies on related compounds, such as conformationally constrained tryptophan analogs, highlight the importance of molecular structure in determining chemical properties and reactivity (Donati et al., 1996).
Chemical Reactions and Properties
3-Amino-3-oxopropanoic acid undergoes various chemical reactions, showcasing its versatility as an intermediate. For example, its conversion to cyclic stabilized forms demonstrates its reactivity and the potential for creating structurally diverse derivatives (Cheung & Shoolingin‐Jordan, 1997). Additionally, the synthesis of derivatives, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, further illustrates its utility in peptide synthesis and the creation of glycopeptide mimics (Carrasco et al., 2006).
Scientific Research Applications
Synthesis and Conversion to Other Compounds : 3-Amino-3-vinylpropanoic acid, a related compound, has been synthesized and converted to other forms, such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).
Capillary Zone Electrophoresis Application : A method was developed for the quantitative determination of neurotoxic nonprotein amino acids, including variants of 3-Amino-3-oxopropanoic acid, in grass pea seeds using capillary zone electrophoresis (Arentoft & Greirson, 1995).
Synthesis of Derivatives : 3-(Naphthyl-1-amino)-3-oxopropanoic acid was synthesized and used to create derivatives like 4-hydroxybenzo[h]quinolin-2-(1H)-one (Rufchahi & Pourbabaea, 2016).
Bioanalytical Method Development : A rapid and selective bioanalytical method was developed for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, showcasing its potent acetylcholinesterase inhibition property (Nemani, Shard, & Sengupta, 2018).
Antimicrobial Activity of Derivatives : The synthesis of derivatives of 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid and their antimicrobial activities were investigated (Hassanin & Ibrahim, 2012).
Biological Significance and Synthetic Approaches : A review discussed the biological significance, therapeutic uses, and applications of α,β-diamino acids, including 2,3-diaminopropionic acid, which has applications in hydrogen production for fuel cells and as an inhibitor of polyphenol oxidase (Viso et al., 2011).
Safety And Hazards
The safety information available indicates that 3-Amino-3-oxopropanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMROBVSBIBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178002 | |
Record name | Malonamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-oxopropanoic acid | |
CAS RN |
2345-56-4 | |
Record name | 3-Amino-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malonamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-Oxopropanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Malonamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Malonamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALONAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H7L7X07N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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